molecular formula C11H16O2 B15170341 Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate CAS No. 918403-63-1

Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate

Cat. No.: B15170341
CAS No.: 918403-63-1
M. Wt: 180.24 g/mol
InChI Key: RQYRTQJCILRNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate is an organic compound with the molecular formula C12H18O2 It is a cyclopentene derivative with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

    Starting Material: 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylic acid

    Reagent: Ethanol

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Conditions: Reflux for several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

918403-63-1

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

ethyl 2-prop-1-en-2-ylcyclopentene-1-carboxylate

InChI

InChI=1S/C11H16O2/c1-4-13-11(12)10-7-5-6-9(10)8(2)3/h2,4-7H2,1,3H3

InChI Key

RQYRTQJCILRNGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCC1)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.